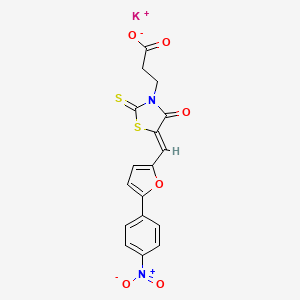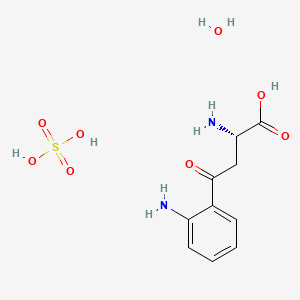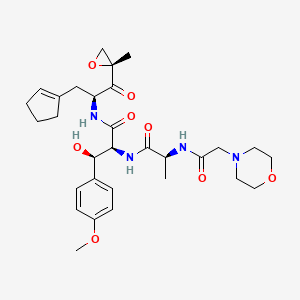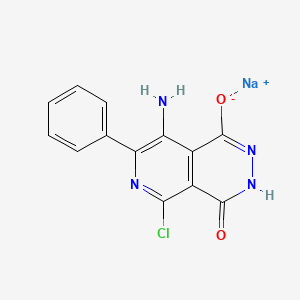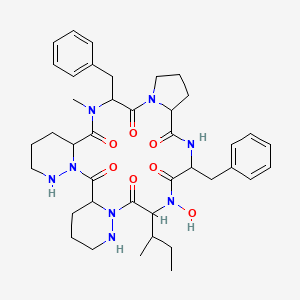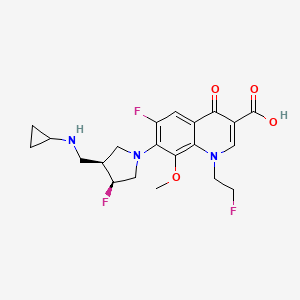
Lascufloxacin
Overview
Description
Lascufloxacin, marketed under the trade name Lasvic, is a fluoroquinolone antibiotic developed by Kyorin Pharmaceutical Co., Ltd. It is primarily used to treat bacterial infections, including community-acquired pneumonia, otorhinolaryngological infections, and respiratory tract infections. Approved in Japan since 2019, this compound exhibits potent activity against various Gram-positive bacteria, such as Streptococcus pneumoniae and Streptococcus anginosus .
Scientific Research Applications
Lascufloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of fluoroquinolones.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Used to treat bacterial infections, particularly those resistant to other antibiotics.
Industry: Employed in the development of new antibacterial agents and formulations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lascufloxacin involves a multi-step process starting from amino ester. The key steps include:
Cbz Protection and Claisen Condensation: Amino ester undergoes Cbz protection followed by Claisen condensation to yield pyrrolidone.
Asymmetric Hydrogenation: Using a ruthenium catalyst with (S)-BINAP as the ligand, asymmetric hydrogenation produces trans-pyrrolidine.
Saponification and Coupling: The ester is saponified and coupled with cyclopropylamine to form crystalline amide.
Reduction and Benzyl Protection: The amide is reduced to the corresponding amine, followed by benzyl protection.
Fluoropyrrolidine Fragment Formation: Treatment with perfluoro-1-octane sulfonyl fluoride (POSF) results in chiral fluoride, which is then deprotected and converted to fluoropyrrolidine fragment.
Fluoroquinolone Core Construction: Acetoacetate undergoes condensation with triethyl orthoformate and treatment with 2-fluoroethylamine hydrochloride to form quinolone.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lascufloxacin undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Mechanism of Action
Lascufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The compound’s unique structure allows it to bind effectively to these molecular targets, making it highly potent against a broad spectrum of bacteria .
Comparison with Similar Compounds
Similar Compounds
- Levofloxacin
- Garenoxacin
- Moxifloxacin
Uniqueness
Lascufloxacin stands out due to its enhanced activity against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Additionally, it has a lower tendency to select for resistant strains compared to other fluoroquinolones .
Conclusion
This compound is a novel and potent fluoroquinolone antibiotic with significant applications in treating bacterial infections. Its unique synthesis, broad-spectrum activity, and effectiveness against resistant strains make it a valuable addition to the arsenal of antibacterial agents.
properties
IUPAC Name |
7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOCUITTUUVPV-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC(C(C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]([C@@H](C3)F)CNC4CC4)F)C(=O)C(=CN2CCF)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336967 | |
| Record name | Lascufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848416-07-9 | |
| Record name | Lascufloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848416079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lascufloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASCUFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MOB566V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)

